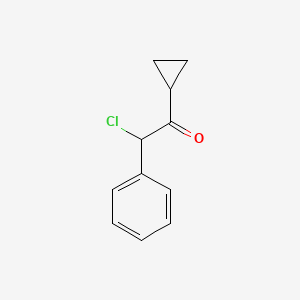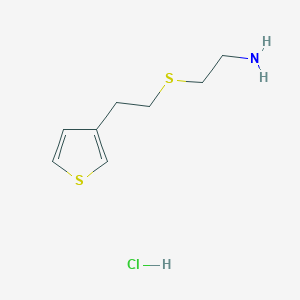
2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 34843-84-0 . It has a molecular weight of 163.67 and its linear formula is C6H10ClNS .
Molecular Structure Analysis
The InChI code for “2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride” is 1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Organic Semiconductor Development
Thiophene derivatives, such as 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride, are pivotal in the advancement of organic semiconductors . These compounds are integral in creating materials that exhibit semiconducting properties and are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for flexible electronics and optoelectronic devices.
Pharmacological Research
The thiophene moiety is known for its pharmacological properties. Compounds with thiophene rings have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents . The compound could be a key intermediate in synthesizing new drugs with these therapeutic effects.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They are used to protect metals from corroding, especially in harsh environments. Research into new thiophene-based corrosion inhibitors could lead to more effective and environmentally friendly solutions.
Material Science
Thiophene-based molecules are significant in material science, particularly in the development of high-performance polymers . These polymers can be used in various applications, including coatings, sealants, and structural materials, due to their durability and chemical resistance .
Anesthetic Agents
Thiophene derivatives are utilized in the medical field as anesthetic agents. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . Research into similar compounds could expand the range of available anesthetics with potentially fewer side effects.
Synthesis of Biologically Active Compounds
The compound’s structure suggests it could be used in the synthesis of biologically active compounds. Its thiophene ring and amine group make it a versatile intermediate for creating a variety of molecules with potential biological activity .
Advanced Drug Design
Medicinal chemists use thiophene derivatives to improve advanced compounds with a variety of biological effects. The compound could be instrumental in designing drugs with enhanced efficacy and reduced toxicity .
Voltage-Gated Sodium Channel Blocker
Similar to articaine, which is a thiophene-based drug used as a voltage-gated sodium channel blocker, 2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride could be explored for its potential in blocking sodium channels. This application could be particularly relevant in the development of treatments for conditions like epilepsy and chronic pain .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
2-(2-thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2.ClH/c9-3-6-10-4-1-8-2-5-11-7-8;/h2,5,7H,1,3-4,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACBDVNEBXDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thiophen-3-ylethylsulfanyl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

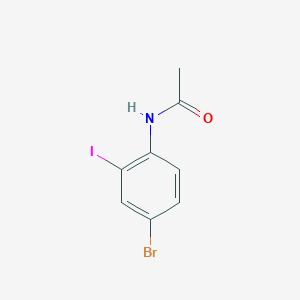
![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
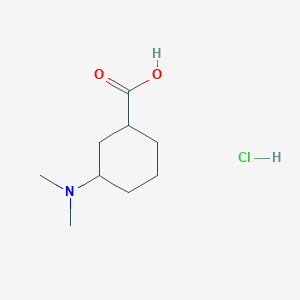
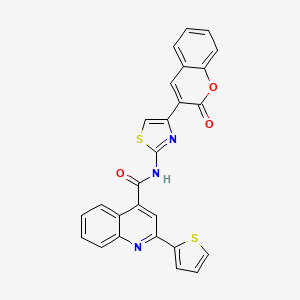
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

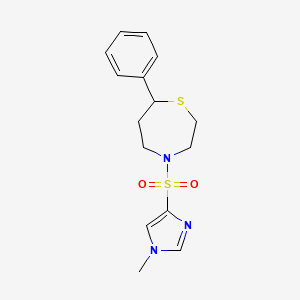
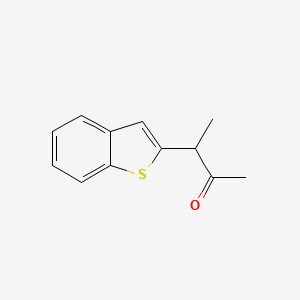

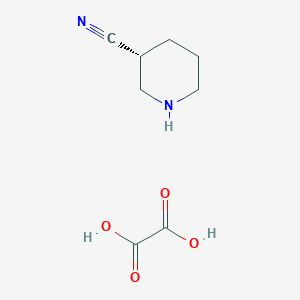
![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)
